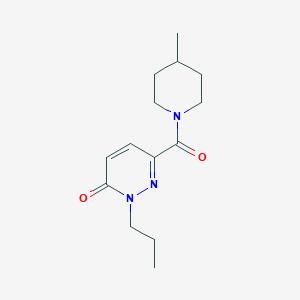
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to interact with various receptors in the body, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. Its mechanism of action involves the modulation of these receptors, leading to changes in neuronal activity and neurotransmitter release. 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can reduce inflammation and oxidative stress, protect against neurodegeneration, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been extensively studied, and its interactions with various receptors and biological systems are well understood. However, one limitation of using 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one is its potential toxicity, which must be carefully monitored in experiments. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one may vary depending on the specific cell type or animal model used, which must be taken into account when interpreting results.
Direcciones Futuras
There are several future directions for research on 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one. One area of interest is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the interactions between 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one and various receptors, which may lead to the discovery of new drug targets. Additionally, the effects of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one on different cell types and animal models should be further explored to better understand its potential applications.
Métodos De Síntesis
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one can be synthesized through a multi-step process involving the reaction of 2-propyl-3,6-dichloropyridazine with 4-methylpiperidine-1-carboxylic acid followed by subsequent reactions with various reagents. The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been optimized and improved over time, leading to higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry. In medicine, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In pharmacology, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a tool compound to study the mechanism of action of other drugs, and its interactions with various receptors have been investigated. In chemistry, 6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one has been used as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-8-17-13(18)5-4-12(15-17)14(19)16-9-6-11(2)7-10-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPKVKCYXUUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-propylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)




![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
